CTCE-9908

Vue d'ensemble

Description

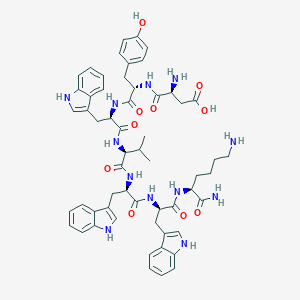

CTCE-9908 est un peptide de 17 acides aminés qui fonctionne comme un antagoniste du récepteur 4 de la chimiokine CXC (CXCR4). Ce composé a été montré pour bloquer l'interaction entre le récepteur CXCR4 et son ligand, la chimiokine ligand 12 (CXCL12), qui est critique dans l'infiltration des tissus organiques par les cellules métastatiques . Les récepteurs CXCR4 sont exprimés sur de nombreux types de cellules malignes, et le ligand CXCL12 est produit en grande quantité par les organes qui sont des sites communs de métastase pour de nombreux cancers . This compound a montré un potentiel prometteur dans l'inhibition du processus métastatique et est étudié pour son potentiel dans le traitement de divers types de cancer .

Applications De Recherche Scientifique

CTCE-9908 has a wide range of scientific research applications, including:

Cancer Research: This compound is being investigated for its potential to inhibit the metastatic spread of cancer cells by blocking the CXCR4/CXCL12 interaction. .

Angiogenesis Research: This compound has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.

Cell Migration Studies: The compound is used to study the mechanisms of cell migration and invasion, particularly in the context of cancer metastasis.

Mécanisme D'action

Target of Action

CTCE-9908 is a CXCR4 antagonist . The primary target of this compound is the CXCR4 receptor , which is expressed on many malignant cell types . The CXCR4 receptor plays a critical role in the infiltration of organ tissues by metastatic cells .

Mode of Action

This compound has been shown to block the interaction of the CXCR4 receptor with CXCL12 (SDF-1) . This interaction is critical in the metastatic process, and by inhibiting it, this compound can effectively combat a wide range of cancer types that express CXCR4 .

Biochemical Pathways

The interaction between the CXCR4 receptor and CXCL12 is a key part of the metastatic process . By blocking this interaction, this compound disrupts the downstream signaling pathways associated with metastasis . This disruption can lead to the inhibition of migration and growth in CXCR4-expressing cancer cells .

Pharmacokinetics

It is known that the compound is administered intravenously . The agent was administered over 30 minutes, intravenously daily during weekdays for 20 doses in escalating doses .

Result of Action

This compound induces mitotic catastrophe , cytotoxicity , and inhibits migration in CXCR4-expressing ovarian cancer cells . This compound deregulates DNA damage checkpoint proteins and spindle assembly checkpoint proteins at G2-M phases of the cell cycle .

Action Environment

The environment in which this compound acts can influence its efficacy. For instance, the compound has shown preliminary signs of efficacy, especially in ovarian cancer . .

Méthodes De Préparation

CTCE-9908 est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques . Après la fin de la synthèse, le peptide est clivé de la résine et purifié en utilisant la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

CTCE-9908 subit plusieurs types de réactions chimiques, notamment:

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués par d'autres acides aminés pour modifier ses propriétés.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le DTT pour la réduction, et divers dérivés d'acides aminés pour les réactions de substitution . Les principaux produits formés à partir de ces réactions comprennent les peptides oxydés, les peptides réduits et les peptides avec des acides aminés substitués .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

Recherche sur le cancer : This compound est étudié pour son potentiel à inhiber la propagation métastatique des cellules cancéreuses en bloquant l'interaction CXCR4/CXCL12. .

Recherche sur l'angiogenèse : This compound a été montré pour inhiber l'angiogenèse, le processus de formation de nouveaux vaisseaux sanguins, qui est essentiel à la croissance tumorale et à la métastase.

Études sur la migration cellulaire : Le composé est utilisé pour étudier les mécanismes de migration et d'invasion cellulaire, en particulier dans le contexte de la métastase du cancer.

5. Mécanisme d'action

This compound exerce ses effets en se liant au récepteur CXCR4 et en empêchant son interaction avec le ligand CXCL12 . Ce blocage inhibe les voies de signalisation en aval associées à la métastase, y compris la voie de la phosphoinositide-3 kinase (PI3K)/Akt . En inhibant ces voies, this compound réduit la migration cellulaire, l'invasion et l'angiogenèse, conduisant finalement à une diminution de la croissance tumorale et de la métastase .

Comparaison Avec Des Composés Similaires

CTCE-9908 est unique parmi les antagonistes du CXCR4 en raison de sa structure à base de peptides et de sa haute spécificité pour le récepteur CXCR4 . Des composés similaires comprennent:

This compound se distingue par sa capacité à induire une catastrophe mitotique et une cytotoxicité dans les cellules cancéreuses exprimant le CXCR4, ce qui en fait un candidat prometteur pour un développement plus poussé en thérapie anticancéreuse .

Propriétés

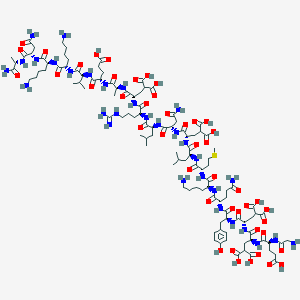

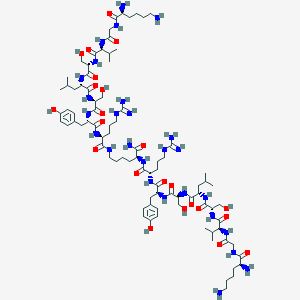

IUPAC Name |

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYRSKROGTWHDC-HZGLMRDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H147N27O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1927.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030384-98-5 | |

| Record name | CTCE 9908 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030384985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CTCE-9908 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CTCE-9908 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF0BX95A31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does CTCE-9908 interact with CXCR4 and what are the downstream effects?

A1: this compound acts as a competitive antagonist of CXCR4, preventing the binding of its natural ligand, CXCL12 (SDF-1). [, , , , ] This interaction inhibits the activation of downstream signaling pathways associated with tumor cell migration, invasion, and survival, including Akt, Erk, JAK2, and PLCγ1. [, , , ]

Q2: How does this compound impact tumor cells differently from normal cells?

A3: Research on a CXCR4-targeted peptidomimetic incorporating this compound (CTCE-KLAK) suggests that conjugation to the proapoptotic peptide (KLAKLAK)2 enables selective cytotoxicity towards tumor cells. [] CTCE-KLAK induced rapid necrotic cell death in breast cancer cells but not in normal mammary epithelial cells, highlighting a potential therapeutic window. [] This selectivity is attributed to internalization differences between tumor and normal cells. []

Q3: What is the molecular structure of this compound?

A3: Unfortunately, the specific molecular formula, weight, and spectroscopic data for this compound are not publicly available in the provided research papers. As a peptide antagonist, it is likely a modified analog of SDF-1, but further information would be needed for a detailed structural characterization.

Q4: What is the evidence for this compound's anti-cancer activity in experimental models?

A5: Preclinical studies utilizing various cancer models, including melanoma, [] osteosarcoma, [, ] prostate cancer, [, , ] breast cancer, [, , , ], and esophageal cancer, [] have demonstrated the anti-tumor and anti-metastatic potential of this compound.

Q5: Has this compound shown efficacy in inhibiting metastasis?

A6: Yes, this compound has consistently shown efficacy in reducing metastasis in several preclinical models. In a murine model of human prostate cancer, this compound significantly reduced the total area of metastasis. [] Similar anti-metastatic effects were observed in models of osteosarcoma, [] melanoma, [] and lung carcinoma. []

Q6: Does this compound impact primary tumor growth?

A7: While primarily recognized for its anti-metastatic potential, research indicates this compound can also influence primary tumor growth. In a transgenic breast cancer mouse model, this compound administration resulted in dose-dependent inhibition of primary tumor growth. [] Notably, a 50 mg/kg dose achieved a 45% reduction in tumor volume compared to controls. []

Q7: What is the evidence for this compound's synergistic effects with existing cancer therapies?

A8: Preclinical studies have explored this compound's potential to enhance the efficacy of established cancer treatments. In a transgenic breast cancer mouse model, combining this compound with docetaxel or the anti-VEGFR2 monoclonal antibody DC101 led to significantly greater reductions in tumor volume compared to either agent alone. [] This suggests a synergistic effect and highlights the potential of combination therapy approaches.

Q8: Has this compound been evaluated in human clinical trials?

A9: Yes, this compound has progressed to clinical trials. A Phase I study demonstrated the compound's safety in healthy adults. [] Preliminary data from a Phase I/II trial involving patients with refractory solid cancers indicated potential efficacy without significant toxicities. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)